Azetidine-1-carboximidamide

Description

Properties

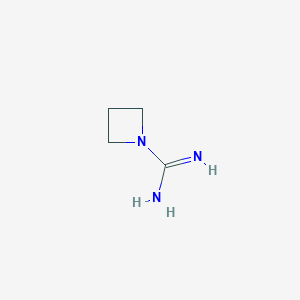

Molecular Formula |

C4H9N3 |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

azetidine-1-carboximidamide |

InChI |

InChI=1S/C4H9N3/c5-4(6)7-2-1-3-7/h1-3H2,(H3,5,6) |

InChI Key |

YOYWPDYQVWWKMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Ring-Closure Strategies for Azetidine Core Formation

Superbase-Induced Cyclization

The kinetically controlled formation of azetidine rings via deprotonation and intramolecular nucleophilic attack has been refined using superbase systems. A tert-butoxide/diisopropylamine/butyllithium combination in tetrahydrofuran (THF) at −78°C enables the cyclization of N-protected aminomethyloxiranes into azetidines with >90% diastereoselectivity. Key advantages include:

- Temperature dependence : Low temperatures (−78°C) favor four-membered ring formation over thermodynamically stable five-membered analogs.

- Solvent effects : THF stabilizes transition states through Lewis acid-base interactions, as evidenced by density functional theory (DFT) calculations.

Table 1: Superbase Cyclization Performance

| Substrate | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| N-Boc-aminomethyloxirane | 82 | 95:5 |

| N-Cbz-aminomethyloxirane | 78 | 93:7 |

Hydrogenolytic Deprotection and Ring Stabilization

Protected azetidines, such as 1-diphenylmethyl-3-sulfonyloxyazetidine derivatives, undergo hydrogenolysis using palladium on carbon (Pd/C) in protic solvents. Critical modifications include:

- Tertiary amine stabilization : Triethylamine (1–10 wt%) in methanol suppresses azetidine dimerization during deprotection, reducing byproduct formation from 15% to <2%.

- Phase-transfer catalysis : Tetrabutylammonium bromide facilitates nucleophilic displacement reactions in biphasic systems, enabling precursor synthesis with 86% yield.

Functionalization to Carboximidamide

Isocyanate Coupling and Subsequent Modification

Reaction of 3-phenoxyazetidines with methyl isocyanate in toluene produces carboxamides, which can be converted to carboximidamides via Hofmann rearrangement. Optimized conditions include:

Direct Amidination of Azetidine Amines

Azetidine-1-amine intermediates react with cyanamide derivatives under acidic conditions to yield carboximidamides. Key parameters:

- pH control : Acetic acid (pH 4–5) balances nucleophilicity and substrate stability.

- Catalytic metal ions : Cu(I) accelerates the coupling, achieving 75% conversion in 6 hours.

Table 2: Carboximidamide Functionalization Efficiency

| Method | Starting Material | Yield (%) | Purity (%) |

|---|---|---|---|

| Isocyanate coupling | 3-Phenoxyazetidine | 68 | 92 |

| Direct amidination | Azetidine-1-amine | 75 | 89 |

Integrated Synthetic Routes

Two-Step Protocol from Epichlorohydrin

Scalable Hydrogenolysis-Amidination Sequence

- Deprotection : 1-Diphenylmethylazetidine undergoes hydrogenolysis (10% Pd/C, MeOH, triethylamine) to liberate the free amine.

- One-pot amidination : Without isolation, the amine intermediate reacts with trichloroacetonitrile in the presence of HCl, followed by ammonia treatment to furnish the target compound.

Challenges and Optimization Strategies

- Ring strain management : Azetidine’s 90° bond angles increase susceptibility to ring-opening. Stabilizing measures include:

- Byproduct mitigation : Dimerization products (e.g., Dimer A/B) are minimized through:

- Solvent polarity adjustments : High-polarity solvents disfavor aggregation.

- Catalyst screening : Pd/C outperforms PtO₂ in hydrogenolysis selectivity.

Chemical Reactions Analysis

Types of Reactions

Azetidine-1-carboximidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-1-carboxylic acid derivatives, while reduction can produce azetidine-1-carboxamides .

Scientific Research Applications

Synthetic Approaches

Recent advancements in synthetic methodologies have enhanced the accessibility of azetidines, including azetidine-1-carboximidamide. Notable methods include:

- Photochemical Synthesis : A copper-catalyzed photoinduced cyclization has been developed, allowing for efficient formation of azetidines from ynamides. This method utilizes radical pathways to generate the azetidine ring under mild conditions, showcasing the potential for complex substrate incorporation .

- Computational Modeling : Researchers have employed computational models to predict successful reactions for synthesizing azetidines. This approach has expanded the range of substrates that can be used, facilitating the discovery of novel derivatives with enhanced properties .

Pharmacological Applications

The pharmacological activities associated with this compound and its derivatives are extensive:

- Anticancer Activity : Compounds containing the azetidine scaffold have shown promise as inhibitors of signal transducer and activator of transcription 3 (STAT3), a protein often constitutively active in various cancers. Studies have demonstrated that these inhibitors can significantly reduce cancer cell viability by disrupting STAT3 DNA-binding activity .

- Antimicrobial Properties : Azetidine derivatives exhibit notable antibacterial and antifungal activities. For instance, certain azetidine-based compounds have been reported to possess minimum inhibitory concentrations (MIC) against resistant strains like MRSA .

- Central Nervous System Disorders : The molecular structure of azetidines allows them to interact with neurotransmitter systems, making them candidates for treating conditions such as schizophrenia and depression. Their ability to act as dopamine antagonists has been highlighted in recent studies .

Anticancer Research

A study focused on azetidine amides showed that these compounds could inhibit STAT3 activity effectively, leading to decreased survival rates in cancer cells harboring active STAT3 pathways. This was assessed using electrophoretic mobility shift assays (EMSA) to evaluate DNA-binding activity .

Antimicrobial Development

Research on biphenylthiazole antibiotics linked with azetidine derivatives demonstrated improved solubility and antimicrobial efficacy compared to traditional compounds. The study indicated a significant enhancement in activity against resistant bacterial strains due to structural modifications involving the azetidine core .

Data Tables

Mechanism of Action

The mechanism of action of azetidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the four-membered ring, which facilitates bond cleavage and functionalization under appropriate conditions . This unique reactivity allows it to participate in various biochemical processes and exert its effects on target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Azetidine-1-carboximidamide, differing primarily in ring size, substituents, or functional groups:

Key Observations :

Smaller rings like azetidine may improve metabolic stability, as evidenced by 7j’s 8-hour in vivo half-life in mice, though direct comparisons with analogues are lacking .

Synthetic Efficiency :

- All compounds exhibit high yields (>95%), but 7i’s lower HPLC purity (70%) suggests challenges in isolating dihydro-pyrrole derivatives .

Functional Group Impact: The carboximidamide group in 7j is critical for hydrogen-bonding interactions with SphK2’s active site, a feature absent in non-carboximidamide derivatives.

Table 2: Comparison with Other Carboximidamide Derivatives

Key Observations :

- Aromatic vs. Aliphatic Rings : Naphthalene-1-carboximidamide’s aromatic system increases lipophilicity (MW=170.21) compared to 7j’s aliphatic azetidine (MW=~450), likely affecting membrane permeability and target engagement .

- Selectivity : this compound’s specificity for SphK2 contrasts with guanidine-based compounds targeting SphK1, highlighting the role of ring size and charge distribution in isoform selectivity .

Research Implications and Limitations

- Therapeutic Potential: 7j’s SphK2 inhibition and anti-cancer efficacy position it as a promising candidate for breast cancer treatment, though in vivo toxicity studies are needed .

- Structural Optimization : Smaller rings (azetidine) may balance selectivity and stability better than larger analogues, but synthetic challenges (e.g., 7i’s purity) require further refinement .

- Comparative Data Gaps : Direct potency comparisons between 7j and analogues (7h, 7k) are absent in the literature, necessitating future enzymatic assays.

Biological Activity

Azetidine-1-carboximidamide (AC) is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring structure. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activities of AC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a carboximidamide functional group, which contributes to its unique chemical properties. The azetidine ring induces strain that enhances the compound's reactivity, allowing it to participate in various biological interactions.

The biological activity of AC is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. Notably, AC has been identified as a selective inhibitor of sphingosine kinase 2 (SphK2), with a reported inhibition constant (Ki) of 1.2 μM. This inhibition leads to a decrease in sphingosine-1-phosphate (S1P) levels, which plays a significant role in cell signaling related to cancer progression and resistance .

Antitumor Properties

AC has shown promise as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468). Despite its potent activity in biochemical assays, AC exhibited limited efficacy in cellular contexts due to poor membrane permeability .

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties against a range of pathogens. For instance, some azetidine derivatives have demonstrated minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting potential for development as antibacterial agents .

Study 1: SphK Inhibition and Cancer Resistance

A study focusing on the role of SphK2 inhibitors, including AC, highlighted their potential in overcoming chemoresistance in cancer cells. The inhibition of SphK2 by AC resulted in decreased levels of S1P, which is associated with tumor growth and survival .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives of AC were assessed for their antimicrobial activity. The results showed significant inhibition against multiple bacterial strains, reinforcing the potential application of azetidine derivatives in treating infections caused by resistant bacteria .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Target | Efficacy |

|---|---|---|---|

| Antitumor | Inhibition of SphK2 | Cancer cell lines | Limited due to permeability |

| Antimicrobial | Disruption of bacterial growth | MRSA, VRE | MIC: 0.25–1 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.